molecular formula C14H13N3OS2 B2528890 Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate CAS No. 622794-31-4

Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate

Cat. No.: B2528890
CAS No.: 622794-31-4
M. Wt: 303.4
InChI Key: ZRECTPYPNSRBFR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is part of the imidazo[1,2-a]pyridine family, known for its significant applications in medicinal chemistry and organic synthesis. The presence of both imidazo[1,2-a]pyridine and furan moieties in its structure makes it a valuable scaffold for various chemical reactions and potential therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with furan-2-carbaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with carbon disulfide and a suitable alkylating agent to introduce the carbamodithioate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate group, where nucleophiles like amines or thiols replace the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of base catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical reactivity and biological activity.

    Furan derivatives: Compounds containing the furan ring, which may have similar applications in organic synthesis and medicinal chemistry.

    Carbamodithioate compounds: These compounds contain the carbamodithioate group and are used in various chemical and industrial applications.

Uniqueness

Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate is unique due to the combination of its heterocyclic structures, which provides a versatile scaffold for chemical modifications and potential therapeutic applications. The presence of both imidazo[1,2-a]pyridine and furan moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethyl N-(furan-2-ylmethyl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c19-14(15-8-12-4-3-7-18-12)20-10-11-9-17-6-2-1-5-13(17)16-11/h1-7,9H,8,10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRECTPYPNSRBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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